molecular formula C17H16BrN3O2 B2427016 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 898415-05-9

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2427016
CAS No.: 898415-05-9
M. Wt: 374.238
InChI Key: JZIYSYRMSHPKGG-UHFFFAOYSA-N
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Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a bromofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan moieties.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.

    Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, this compound may exhibit pharmacological activities due to the presence of the benzimidazole moiety, which is known for its antiviral, antitumor, and antimicrobial properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . The piperidine ring and bromofuran group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone lies in its combination of the benzimidazole, piperidine, and bromofuran groups. This combination provides a distinct set of chemical and biological properties that are not found in simpler benzimidazole derivatives.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c18-15-6-5-14(23-15)17(22)21-9-7-11(8-10-21)16-19-12-3-1-2-4-13(12)20-16/h1-6,11H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIYSYRMSHPKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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